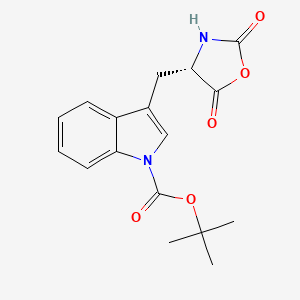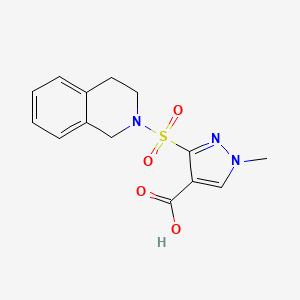
Methyl 3-(2,4-dimethylphenyl)-3-phenyloxirane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(2,4-dimethylphenyl)-3-phenyloxirane-2-carboxylate is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a methyl ester group, a dimethylphenyl group, and a phenyl group attached to the oxirane ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,4-dimethylphenyl)-3-phenyloxirane-2-carboxylate typically involves the reaction of 2,4-dimethylphenylacetic acid with phenylacetaldehyde in the presence of a base to form the corresponding epoxide. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The resulting epoxide is then esterified using methanol and a catalytic amount of acid, such as sulfuric acid or p-toluenesulfonic acid, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Methyl 3-(2,4-dimethylphenyl)-3-phenyloxirane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can react with the oxirane ring under mild conditions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while nucleophilic substitution can produce a variety of substituted oxiranes.
科学的研究の応用
Methyl 3-(2,4-dimethylphenyl)-3-phenyloxirane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s reactivity makes it useful in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism by which Methyl 3-(2,4-dimethylphenyl)-3-phenyloxirane-2-carboxylate exerts its effects involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in both chemical synthesis and biological applications. The molecular targets and pathways involved depend on the specific context in which the compound is used, such as enzyme active sites or cellular pathways.
類似化合物との比較
Similar Compounds
Methyl 3-phenyloxirane-2-carboxylate: Lacks the dimethylphenyl group, making it less sterically hindered and potentially more reactive.
Ethyl 3-(2,4-dimethylphenyl)-3-phenyloxirane-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester, which can affect its reactivity and solubility.
3-(2,4-Dimethylphenyl)-3-phenyloxirane-2-carboxylic acid: The carboxylic acid derivative, which has different solubility and reactivity properties compared to the ester.
Uniqueness
Methyl 3-(2,4-dimethylphenyl)-3-phenyloxirane-2-carboxylate is unique due to the combination of its structural features, including the oxirane ring, the dimethylphenyl group, and the phenyl group. These features confer specific reactivity and properties that make it valuable in various applications.
特性
IUPAC Name |
methyl 3-(2,4-dimethylphenyl)-3-phenyloxirane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-12-9-10-15(13(2)11-12)18(14-7-5-4-6-8-14)16(21-18)17(19)20-3/h4-11,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTDWCZEQBLOLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2(C(O2)C(=O)OC)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-cyano-N-(1-phenylethyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2655412.png)
![2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2655413.png)
![4-((4-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2655414.png)
![2-(Dimethylamino)-6-({methyl[1-(prop-2-enoyl)pyrrolidin-3-yl]amino}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2655415.png)



![N-(4-butylphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2655423.png)
![N-(4-methoxyphenyl)-2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2655425.png)
![N'-[(oxolan-2-yl)methyl]-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide](/img/structure/B2655426.png)
![2-(adamantan-1-yl)-N-{2-[(6-methoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}acetamide](/img/structure/B2655427.png)
